(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
CAS No.: 1798387-58-2
Cat. No.: VC5309990
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798387-58-2 |
|---|---|
| Molecular Formula | C16H15N3O2S |
| Molecular Weight | 313.38 |
| IUPAC Name | (E)-3-(furan-2-yl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]prop-2-enamide |
| Standard InChI | InChI=1S/C16H15N3O2S/c20-16(6-5-13-3-1-11-21-13)17-8-10-19-9-7-14(18-19)15-4-2-12-22-15/h1-7,9,11-12H,8,10H2,(H,17,20)/b6-5+ |
| Standard InChI Key | ZDRVBOMKGFJRED-AATRIKPKSA-N |
| SMILES | C1=COC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Introduction
Structural Characteristics and Conformational Analysis
Molecular Architecture
The molecule comprises three primary heterocyclic components: a furan ring, a thiophene-substituted pyrazole, and an acrylamide linker. The furan ring (2-yl substitution) connects to the α,β-unsaturated acrylamide backbone via a trans () configuration, while the pyrazole ring at the N-ethyl position incorporates a thiophene substituent at its 3-position. This arrangement creates a conjugated system spanning the acrylamide double bond, which may influence electronic delocalization and intermolecular interactions.
Crystallographic data from related pyrazole-thiophene hybrids reveal significant dihedral angles between aromatic systems. For instance, in analogous structures, pyrazole-thiophene dihedral angles range from 31.1° to 55.58°, inducing molecular twists that affect packing efficiency and hydrogen-bonding networks . Such conformational flexibility likely extends to the title compound, where steric interactions between the furan and thiophene rings may further modulate three-dimensional geometry.
Table 1: Key Structural Parameters of Related Heterocycles
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| Pyrazole-thiophene dihedral | 31.1–55.58 | |
| C=O bond length in acrylamide | 1.22–1.24 | |
| N–C–C–O torsion (amide) | 83.70 |
Hydrogen Bonding and Supramolecular Assembly
The acrylamide group serves as a hydrogen-bond donor and acceptor, facilitating supramolecular organization. In structurally related compounds, N–H···O and C–H···O interactions generate one-dimensional chains or layered architectures . For example, the sulfonamide group in participates in bifurcated hydrogen bonds, forming 18-membered synthons. Similarly, the title compound’s amide proton may engage in intermolecular bonds with pyrazole nitrogen or thiophene sulfur atoms, potentially stabilizing crystal lattices or supramolecular aggregates.
Synthesis and Chemical Behavior
Synthetic Pathways
The synthesis of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide likely involves multi-step protocols, leveraging condensation, cyclization, and cross-coupling reactions. A plausible route includes:
-
Pyrazole Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters yields the 3-(thiophen-2-yl)-1H-pyrazole core .
-
Ethylamine Functionalization: Alkylation of the pyrazole nitrogen with 2-chloroethylamine introduces the ethyl linker .
-
Acrylamide Coupling: Michael addition or acylation between furan-2-ylacryloyl chloride and the ethylamine-functionalized pyrazole completes the assembly .
Notably, palladium-catalyzed Suzuki–Miyaura cross-coupling has been employed for arylation of pyrazole-thiophene hybrids, achieving moderate to excellent yields (66–81%) . This method could adapt to introduce substituents on the thiophene or furan rings, enhancing structural diversity.
Table 2: Representative Reaction Yields for Analogous Syntheses
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Pyrazole cyclocondensation | 68–81 | TiCl₄, pyridine | |
| Suzuki–Miyaura cross-coupling | 66–81 | Pd(0), K₃PO₄, 1,4-dioxane | |
| Amide formation | 48–68 | Pyridine, reflux |
Stability and Reactivity
Computational and Spectroscopic Insights
Density Functional Theory (DFT) Analysis
DFT calculations on pyrazole-thiophene amides reveal planar geometries with delocalized π-electron systems. The HOMO-LUMO energy gaps for such compounds typically range from 4.2–5.1 eV, indicating semiconducting potential . For the title compound, frontier molecular orbitals likely localize on the acrylamide and thiophene moieties, as evidenced by analogous systems where thiophene contributes significantly to electron affinity .
Table 3: Computed Electronic Properties of Related Compounds
| Property | Value (eV) | Method |
|---|---|---|
| HOMO-LUMO gap | 4.2–5.1 | B3LYP/6-31G(d) |
| Ionization potential | 7.8–8.3 | DFT |
| Electrophilicity index | 2.1–3.5 | ω = μ²/2η |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR chemical shifts for the title compound align with regions observed in related structures:
-
Acrylamide protons: δ 6.5–7.8 ppm (trans vinyl)
Coupling constants () for the acrylamide double bond in the -configuration typically exceed 15 Hz, distinguishing it from the -isomer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume